1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy groups in the compound can undergo substitution reactions with reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms in the pyrazole ring.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
1,5-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine: A closely related compound with an additional benzyl group.
Properties
CAS No. |
918882-25-4 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-dibenzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C21H19N3O/c1-25-21-20-18(12-13-22-21)19(14-16-8-4-2-5-9-16)23-24(20)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
ARFFMGMOPJLVLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1N(N=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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